tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
Description
Properties
Molecular Formula |
C12H21FN2O2 |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-12(8-15)4-5-14-6-9(12)13/h9,14H,4-8H2,1-3H3 |
InChI Key |
LETKLSSEHQXKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNCC2F |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Formation
The diazaspiro[3.5]nonane scaffold is synthesized via intramolecular cyclization of a bifunctional precursor. A representative method involves:
Starting Material : Ethyl malonate derivatives or analogous diketones.
Reagents :
Procedure :
-
Ethyl malonate is treated with LiBH₄ in tetrahydrofuran (THF) at 0–70°C to yield a diol intermediate.
-
The diol undergoes sulfonylation with TsCl in dichloromethane (DCM) at 25°C for 12 hours.
-
Cyclization with Cs₂CO₃ in acetonitrile at 25–90°C forms the spirocyclic amine.
Key Insight : The use of cesium carbonate promotes efficient ring closure due to its strong basicity and solubility in polar aprotic solvents.
Regioselective Fluorination
Fluorination at the 5-position is achieved via electrophilic fluorination or halogen exchange .
Method A: Electrophilic Fluorination
Reagents :
-
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Solvent: Acetonitrile or dimethylformamide (DMF).
Conditions :
Mechanism : Selectfluor acts as an electrophilic fluorine source, targeting electron-rich positions on the spirocycle.
Method B: Halogen Exchange
Reagents :
Conditions :
-
Heating at 100°C in DMF for 24 hours.
-
Lower yields (~30–40%) due to competing side reactions.
Boc Protection at the 2-Position
The secondary amine at the 2-position is protected using Boc anhydride [(Boc)₂O].
Procedure :
-
The fluorinated spirocyclic amine is dissolved in DCM.
-
Boc anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
Yield : >85% (reported for similar diazaspiro compounds).
Comparative Analysis of Methods
Optimization Strategies
-
Solvent Selection : Replacing DMF with 2,2,2-trifluoroethanol improves fluorination yields by reducing side reactions.
-
Catalysis : Palladium on carbon (Pd/C) enhances halogen exchange efficiency in fluorination.
-
Purification : Column chromatography with silica gel (ethyl acetate/hexane) isolates the Boc-protected product.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research has indicated that compounds similar to tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate exhibit antiviral properties, making them candidates for the development of new antiviral agents. The structural modifications of diazaspiro compounds can enhance their efficacy against specific viral targets.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of diazaspiro compounds and evaluated their antiviral activities against influenza viruses. The results showed that certain derivatives exhibited promising inhibitory effects on viral replication, suggesting a potential pathway for further development using tert-butyl derivatives .
Neuropharmacology
2.1 Central Nervous System Effects
The unique structure of this compound allows it to interact with neurotransmitter systems in the brain. Preliminary studies suggest that it may have implications in treating neurological disorders.
Case Study:
A research group investigated the effects of various diazaspiro compounds on serotonin receptors. Their findings indicated that certain compounds could act as selective serotonin reuptake inhibitors (SSRIs), potentially offering new treatments for depression and anxiety disorders .
Chemical Biology
3.1 Protein Interaction Studies
Compounds like this compound are being explored for their ability to modulate protein interactions within cells, which is crucial for understanding cellular signaling pathways.
Data Table: Potential Protein Targets
| Compound Name | Target Protein | Effect | Reference |
|---|---|---|---|
| This compound | Protein Kinase A | Inhibition | |
| This compound | GABA Receptor | Modulation |
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for yield and purity. Researchers are exploring various synthetic routes to enhance production efficiency.
Synthesis Overview:
- Starting Material : Appropriate diaza precursors.
- Reagents : Fluorinating agents and carboxylic acid derivatives.
- Conditions : Controlled temperature and pressure to facilitate spirocyclic formation.
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Substituent Variations
The following table summarizes structural analogs of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate, highlighting key modifications and their implications:
Core Modifications
- Spiro Ring Size: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1194376-44-7) features a spiro[4.4]nonane core instead of spiro[3.5]. The larger ring reduces strain but may decrease conformational rigidity .
- Heteroatom Replacement: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate replaces a nitrogen with oxygen, altering hydrogen-bonding capacity and polarity .
Physicochemical Properties
- For instance, the trifluoromethyl derivative (CAS: 1956435-89-4) is soluble in methanol .
- Stability: The Boc group stabilizes the compound during synthesis, but the fluorine substituent may reduce susceptibility to oxidative degradation compared to non-fluorinated analogs .
Biological Activity
Tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates a fluorine atom and two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of kinase inhibitors relevant to cancer research.
- Molecular Formula: CHFNO
- Molecular Weight: 244.31 g/mol
- CAS Number: 1250998-80-1
The biological activity of this compound primarily stems from its role as a precursor in synthesizing biologically active molecules. Its mechanism involves:
- Kinase Inhibition: The compound interacts with various kinases, forming stable complexes that inhibit their activity. This action is crucial in the context of cancer therapies where kinases play a significant role in cell signaling pathways that promote tumor growth and survival .
1. Pharmaceutical Applications
The compound is predominantly used in the synthesis of kinase inhibitors, which are essential for targeting specific cancer pathways. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases, suggesting that this compound may share similar properties .
2. Agrochemical Development
Beyond medicinal uses, this compound's unique structure makes it valuable in developing new agrochemicals. Its ability to modify biological activity through structural variations allows for the design of effective pest control agents .
Case Study 1: Kinase Inhibition
A study explored the synthesis of various derivatives of diazaspiro compounds, including this compound, and their effects on specific kinases involved in cancer proliferation. Results indicated that modifications to the spirocyclic structure significantly impacted inhibitory potency, with certain derivatives demonstrating IC50 values in the low micromolar range against selected kinases.
Case Study 2: Fluorination Effects
Research has highlighted the impact of fluorination on biological activity, noting that the presence of fluorine enhances proton-donating abilities while reducing proton-accepting capacities of nearby functional groups. This alteration can lead to increased binding affinities for target proteins, thereby enhancing the efficacy of compounds like this compound in therapeutic applications .
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 244.31 g/mol |
| CAS Number | 1250998-80-1 |
| Primary Application | Kinase inhibitor synthesis |
| Notable Biological Activity | Inhibitory effects on kinases |
| Potential Use | Cancer treatment and agrochemicals |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Cyclization : Use of sodium hydride (NaH) in tetrahydrofuran (THF) to form the spirocyclic core .
- Fluorination : Introduction of fluorine via electrophilic substitution or halogen exchange (e.g., using DAST or Selectfluor) .
- Protection/Deprotection : tert-butyloxycarbonyl (Boc) protection of amines, followed by TFA-mediated deprotection .
- Critical Parameters :
- Temperature control (±5°C) during fluorination to minimize side reactions.
- Solvent polarity (e.g., THF vs. DCM) affects cyclization efficiency .
- Yield Optimization : Reaction monitored via TLC/HPLC; yields range 40–60% due to steric hindrance in spirocyclic systems .
Q. How can researchers confirm the structural integrity of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate post-synthesis?
- Analytical Techniques :
- NMR : H NMR (δ 1.4–1.5 ppm for tert-butyl; δ 4.2–4.5 ppm for spirocyclic protons) and NMR (δ -120 to -150 ppm for C-F) .
- HRMS : Exact mass confirmation (e.g., [M+H] = calculated for ) .
- X-ray Crystallography : Resolves spirocyclic conformation and fluorine positioning .
Q. What stability and storage protocols are recommended for this compound?
- Stability : Stable at 2–8°C under inert gas (N/Ar) for ≤12 months .
- Decomposition Risks :
- Thermal degradation >150°C releases CO, NO .
- Hydrolysis in aqueous acidic/basic conditions cleaves Boc group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for spirocyclic diazaspiro compounds?
- Data Analysis Framework :
- Target Selectivity : Compare binding affinities (IC) across enzyme isoforms (e.g., kinase vs. phosphatase inhibition) .
- Structural Modifications : Fluorine’s electron-withdrawing effects may alter binding vs. methyl/cyano analogs .
- Case Study : Conflicting IC values for similar spiro compounds (e.g., 7-methyl vs. 5-fluoro) suggest fluorine enhances target engagement by 2–3 fold .
Q. What strategies optimize the enantiomeric purity of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate?
- Chiral Resolution :
- Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) .
- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during cyclization .
Q. How does computational modeling predict the pharmacokinetic (PK) properties of this compound?
- In Silico Tools :
- ADMET Prediction : SwissADME calculates LogP ≈2.1 (optimal for blood-brain barrier penetration) .
- Docking Studies : AutoDock Vina models fluorine’s role in H-bonding with protease active sites (e.g., SARS-CoV-2 M) .
- Limitations : Overestimation of solubility due to spirocyclic rigidity; experimental validation via shake-flask assay required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
